molecular formula C14H21NO B13256421 6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13256421
M. Wt: 219.32 g/mol
InChI Key: PBMJLUBRGYXFHX-UHFFFAOYSA-N
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Description

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 2,2-dimethylpropoxy group attached to the 6th position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is usually a substituted benzaldehyde.

    Formation of Isoquinoline Ring: The benzaldehyde undergoes a Pictet-Spengler reaction with an amine to form the isoquinoline ring.

    Introduction of 2,2-Dimethylpropoxy Group: The 2,2-dimethylpropoxy group is introduced through an etherification reaction using an appropriate alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane, toluene, and ethanol. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 1 and 2 positions of the tetrahydroisoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinolines, fully saturated tetrahydroisoquinolines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways. Its effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,2-Dimethylpropoxy)-4-methyl-2-pyridinemethanol
  • 2-(2,2-Dimethylpropoxy)-2,3-dihydro-1H-indene

Uniqueness

6-(2,2-Dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the presence of the tetrahydroisoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C14H21NO/c1-14(2,3)10-16-13-5-4-12-9-15-7-6-11(12)8-13/h4-5,8,15H,6-7,9-10H2,1-3H3

InChI Key

PBMJLUBRGYXFHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CC2=C(CNCC2)C=C1

Origin of Product

United States

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